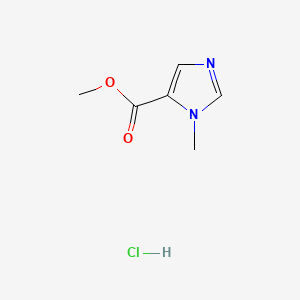
methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reaction with Methanol and Formic Acid: One common method involves the reaction of 1-methylimidazole with methanol and formic acid.
Reaction with Methanol and Formic Anhydride: Another method involves the reaction of 1-methylimidazole with methanol and formic anhydride, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves large-scale reactions using the above methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: It can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted imidazole derivatives
Applications De Recherche Scientifique
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.
Methyl 1H-imidazole-5-carboxylate: Another derivative with a different substitution pattern on the imidazole ring.
1-Methyl-1H-imidazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C6H9ClN2O2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
methyl 3-methylimidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)6(9)10-2;/h3-4H,1-2H3;1H |
Clé InChI |
GXPZJENJXNASSO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


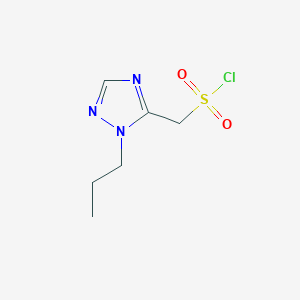
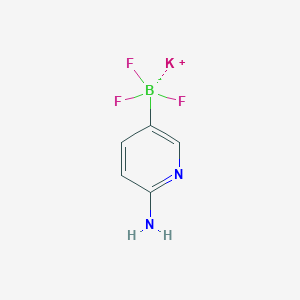
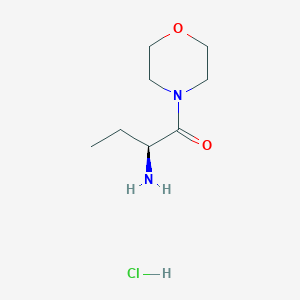
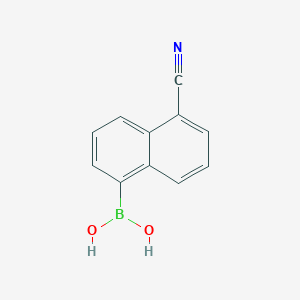
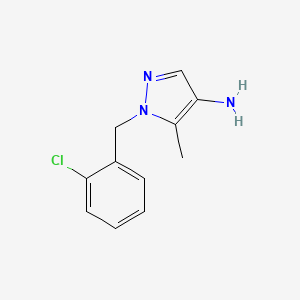
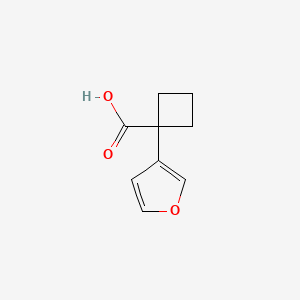
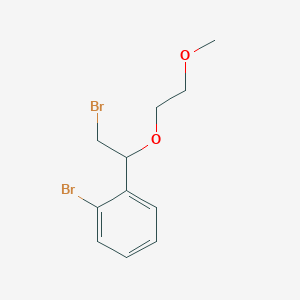
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
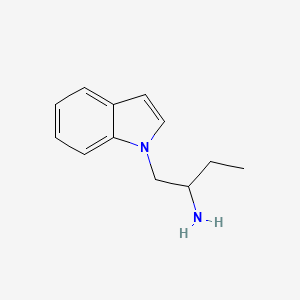
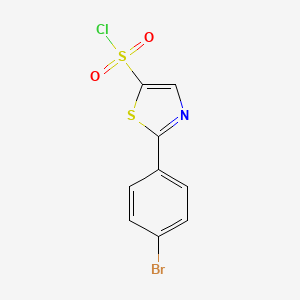
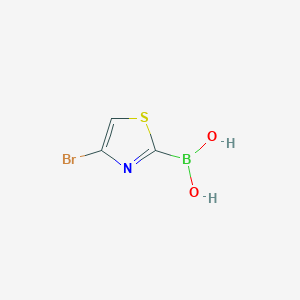
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
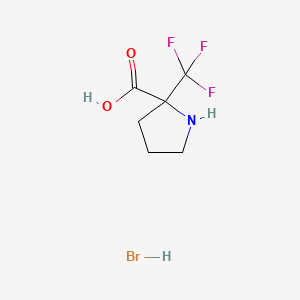
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
